molecular formula C4H9ClF3N B1355300 1,1,1-Trifluoro-2-butanamine hydrochloride CAS No. 758-33-8

1,1,1-Trifluoro-2-butanamine hydrochloride

Cat. No.: B1355300
CAS No.: 758-33-8
M. Wt: 163.57 g/mol
InChI Key: BPUMYAARUOVRFP-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-butanamine hydrochloride is a fluorinated amine compound with the molecular formula C4H8F3N · HCl and a molecular weight of 163.57 g/mol . . This compound is characterized by the presence of three fluorine atoms attached to the carbon chain, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-2-butanamine hydrochloride can be synthesized through various methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For example, the reaction of 1,1,1-trifluoropropyl chloride with ammonia or a primary amine under controlled conditions can yield the desired product . The reaction typically requires an inert atmosphere and room temperature conditions to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2-butanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

1,1,1-Trifluoro-2-butanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2-butanamine hydrochloride involves its interaction with molecular targets through its amine and trifluoromethyl groups. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluorobutan-2-amine: A similar compound with a slightly different structure.

    1,1,1-Trifluoro-3-methylbutan-2-amine: Another fluorinated amine with an additional methyl group.

    1,1,1-Trifluoropentan-3-amine: A longer carbon chain variant of the compound.

Uniqueness

1,1,1-Trifluoro-2-butanamine hydrochloride is unique due to its specific trifluoromethyl group positioning, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

1,1,1-Trifluoro-2-butanamine hydrochloride is a fluorinated amine that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including the trifluoromethyl group, enhance its biological activity and pharmacokinetic properties. This article explores the compound's biological activity, mechanisms of action, and potential applications based on existing literature.

Chemical Structure and Properties

This compound can be represented by the molecular formula C4H8ClF3NC_4H_8ClF_3N. The trifluoromethyl group (CF3-CF_3) contributes to increased lipophilicity and metabolic stability, allowing for better interaction with biological molecules.

The mechanism of action of this compound primarily involves its interaction with specific receptors and enzymes. The trifluoromethyl group enhances binding affinity to biological targets, which can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes by altering their active sites or competing with natural substrates.
  • Receptor Binding : The amine functionality allows for hydrogen bonding and ionic interactions with receptors, influencing signal transduction pathways.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The following table summarizes some key findings related to the biological activity of this compound and analogous compounds:

Compound NameBiological ActivityReferences
This compoundPotential enzyme inhibitor; receptor modulator
(R)-1,1,1-Trifluoro-3-methylbutan-2-amine hydrochlorideExplored for enzyme interactions; potential drug candidate
(S)-1,1,1-Trifluoro-2-butylamine hydrochlorideInvestigated for chiral synthesis; potential in drug discovery

Case Studies

Several studies have focused on the biological implications of fluorinated amines:

  • Study on Enzyme Interaction : A study highlighted the ability of 1,1,1-Trifluoro-2-butanamine derivatives to inhibit monoglyceride lipase (MAGL), suggesting potential applications in treating metabolic disorders .
  • Receptor Modulation : Research has shown that similar trifluoromethyl-containing compounds can modulate neurotransmitter receptors, indicating possible neuropharmacological applications .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in pharmaceutical development:

  • Drug Design : Its ability to enhance the pharmacokinetic profile of drugs makes it an attractive building block for new therapeutic agents.
  • Chiral Synthesis : The compound's enantiomers can be utilized in asymmetric synthesis processes to create more effective drugs with fewer side effects .

Properties

IUPAC Name

1,1,1-trifluorobutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N.ClH/c1-2-3(8)4(5,6)7;/h3H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUMYAARUOVRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545200
Record name 1,1,1-Trifluorobutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

758-33-8
Record name 1,1,1-Trifluorobutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluorobutan-2-amine hydrochloride
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